![molecular formula C9H17NO B13656112 (7-Oxaspiro[3.5]nonan-1-yl)methanamine](/img/structure/B13656112.png)
(7-Oxaspiro[3.5]nonan-1-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Oxaspiro[3.5]nonan-1-yl)methanamine: is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a nonane ring and an oxane ring, with a methanamine group attached to the nonane ring. The presence of the spiro linkage imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (7-Oxaspiro[3.5]nonan-1-yl)methanamine typically involves the formation of the spiro linkage followed by the introduction of the methanamine group. One common synthetic route includes the cyclization of a suitable precursor to form the spirocyclic structure, followed by amination to introduce the methanamine group. The reaction conditions often involve the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and the availability of raw materials. Industrial production methods are optimized to maximize efficiency, yield, and safety while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: (7-Oxaspiro[3.5]nonan-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. Reactions are often conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides. Reaction conditions vary depending on the specific substitution being performed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (7-Oxaspiro[35]nonan-1-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology: The compound’s spirocyclic structure and functional groups make it of interest in biological research. It can be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine: In medicine, (7-Oxaspiro[3.5]nonan-1-yl)methanamine is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry: In industry, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Wirkmechanismus
The mechanism of action of (7-Oxaspiro[3.5]nonan-1-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The spirocyclic structure may also contribute to the compound’s stability and binding affinity.
Vergleich Mit ähnlichen Verbindungen
(7-Oxaspiro[3.5]nonane): Lacks the methanamine group, resulting in different chemical reactivity and biological activity.
(7-Oxaspiro[3.5]nonan-1-yl)amine: Similar structure but with an amine group instead of methanamine, leading to variations in chemical properties and applications.
(7-Oxaspiro[3.5]nonan-1-yl)methanol:
Uniqueness: The presence of the methanamine group in (7-Oxaspiro[3.5]nonan-1-yl)methanamine imparts unique chemical and biological properties. This functional group allows for specific interactions with biological targets and enables a range of chemical transformations that are not possible with similar compounds lacking the methanamine group.
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
7-oxaspiro[3.5]nonan-3-ylmethanamine |
InChI |
InChI=1S/C9H17NO/c10-7-8-1-2-9(8)3-5-11-6-4-9/h8H,1-7,10H2 |
InChI-Schlüssel |
SWYOPHMRNVLUGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1CN)CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 5-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B13656030.png)

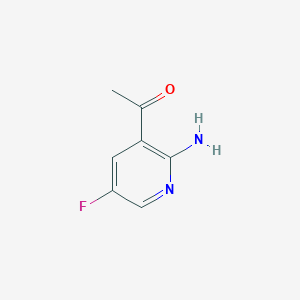
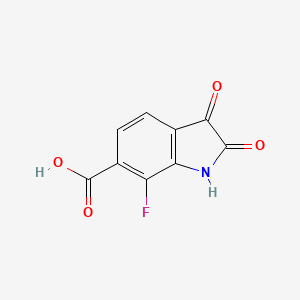
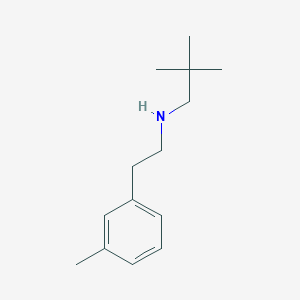
![(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.0^{1,3.0^{4,8.0^{11,16]octadeca-4,8-dien-6-one](/img/structure/B13656069.png)
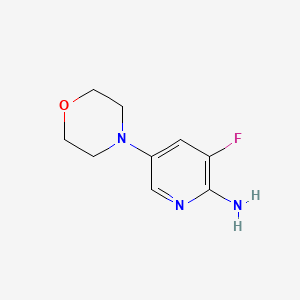
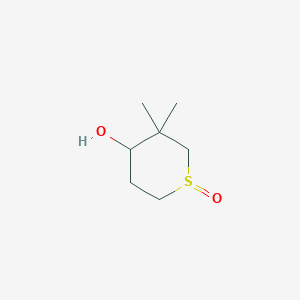
![[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13656090.png)
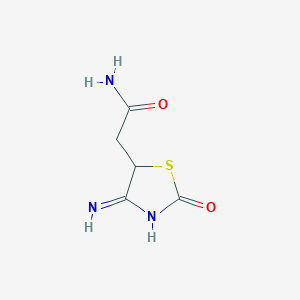
![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13656101.png)
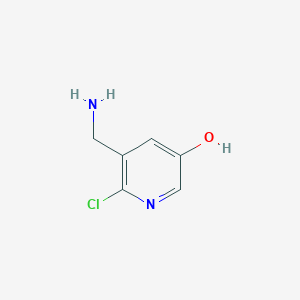
![Benzo[d]isothiazol-5-ylmethanamine](/img/structure/B13656104.png)
![5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13656105.png)
